molecular formula C20H20N4O2 B11416317 5-Amino-1-(2-methoxy-5-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(2-methoxy-5-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11416317
M. Wt: 348.4 g/mol
InChI Key: SQKDUSLCDIACEQ-UHFFFAOYSA-N
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Description

“5-Amino-1-(2-methoxy-5-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolone core: This could be achieved through a cyclization reaction involving an appropriate precursor.

    Functionalization: Introduction of the amino group, methoxy group, and methyl groups through substitution reactions.

    Benzodiazole ring formation: This step might involve the condensation of an appropriate diamine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the benzodiazole ring or other functional groups.

    Substitution: Various substitution reactions could modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-methoxyphenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-1-(2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

The unique combination of functional groups in “5-Amino-1-(2-methoxy-5-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” may confer distinct chemical properties, such as specific reactivity patterns or binding affinities, making it particularly valuable for certain applications.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

5-imino-1-(2-methoxy-5-methylphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C20H20N4O2/c1-11-4-6-13-14(8-11)23-20(22-13)18-16(25)10-24(19(18)21)15-9-12(2)5-7-17(15)26-3/h4-9,21,25H,10H2,1-3H3,(H,22,23)

InChI Key

SQKDUSLCDIACEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=C(C=CC(=C4)C)OC)O

Origin of Product

United States

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